

# 4-(4-Fluorobenzyl)azetidin-2-one chemical structure and properties

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## Compound of Interest

Compound Name: 4-(4-Fluorobenzyl)azetidin-2-one

Cat. No.: B2966118

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## An In-depth Technical Guide to 4-(4-Fluorobenzyl)azetidin-2-one

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **4-(4-Fluorobenzyl)azetidin-2-one**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**4-(4-Fluorobenzyl)azetidin-2-one** is a synthetic organic compound featuring a central four-membered  $\beta$ -lactam ring. This heterocyclic structure is a key pharmacophore in many clinically significant antibiotics. The molecule is further characterized by a 4-fluorobenzyl substituent at the 4-position of the azetidinone ring.

Chemical Structure:

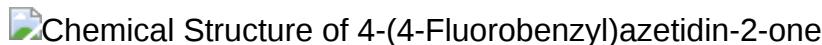
Chemical Structure of 4-(4-Fluorobenzyl)azetidin-2-one

Figure 1: Chemical Structure of **4-(4-Fluorobenzyl)azetidin-2-one**

## Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for melting and boiling points are not consistently reported in the scientific literature.

Property	Value
IUPAC Name	4-(4-fluorobenzyl)azetidin-2-one
Molecular Formula	C <sub>10</sub> H <sub>10</sub> FNO[1]
Molecular Weight	179.19 g/mol [1]
CAS Number	1823420-35-4[1]
Appearance	Colorless solid[1]
Melting Point	Not Determined[1]
Boiling Point	Not Determined[1]
Solubility	Soluble in water and DMSO[1]
SMILES	C1C(C(=O)N1)CC2=CC=C(C=C2)F

### Spectroscopic Data

While specific, detailed spectra for **4-(4-Fluorobenzyl)azetidin-2-one** are not readily available in public databases, the expected spectral characteristics can be inferred from the known properties of azetidin-2-one derivatives:

- <sup>1</sup>H NMR: The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum is expected to show characteristic signals for the protons on the β-lactam ring, typically in the range of 2.5-4.5 ppm, with coupling constants that can help determine the stereochemistry of the substituents. The protons of the 4-fluorobenzyl group will appear in the aromatic region (around 7.0-7.5 ppm) and as a benzylic methylene signal.
- <sup>13</sup>C NMR: The carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) spectrum would feature a distinctive signal for the carbonyl carbon of the β-lactam ring in the downfield region, typically between 160 and 175 ppm.
- Infrared (IR) Spectroscopy: A strong absorption band in the IR spectrum is anticipated in the region of 1730-1760 cm<sup>-1</sup>, corresponding to the stretching vibration of the strained β-lactam carbonyl group.

- Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (179.19 g/mol ).

## Synthesis and Experimental Protocols

The Staudinger [2+2] cycloaddition is a cornerstone for the synthesis of  $\beta$ -lactams. This reaction involves the cycloaddition of a ketene with an imine. Although a specific, detailed experimental protocol for **4-(4-Fluorobenzyl)azetidin-2-one** is not available in the reviewed literature, a general and widely applicable methodology is presented below.

### General Experimental Protocol: Staudinger [2+2] Cycloaddition

This protocol is a generalized procedure for the synthesis of 4-substituted azetidin-2-ones.

#### Step 1: Imine Formation

- Dissolve the desired aldehyde (e.g., 4-fluorobenzaldehyde) and a primary amine in an appropriate solvent such as ethanol or dichloromethane in equimolar amounts.
- Stir the mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- In some cases, a dehydrating agent like anhydrous magnesium sulfate can be added to facilitate the reaction.
- Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

#### Step 2: Ketene-Imine Cycloaddition

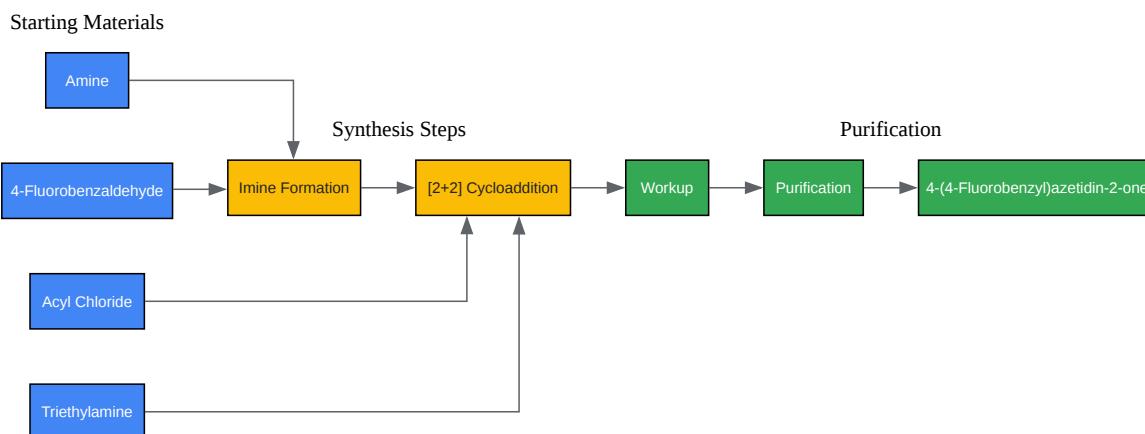
- Dissolve the imine from Step 1 in a dry, inert solvent like dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve an appropriate acyl chloride (e.g., chloroacetyl chloride) in dry dichloromethane.

- Slowly add a tertiary amine, such as triethylamine (typically 2-3 equivalents), to the acyl chloride solution at 0 °C to generate the ketene in situ.
- Add the freshly prepared ketene solution dropwise to the imine solution at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

### Step 3: Work-up and Purification

- Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure **4-(4-Fluorobenzyl)azetidin-2-one**.

### Experimental Workflow: Staudinger Synthesis



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Caption: A generalized experimental workflow for the synthesis of **4-(4-Fluorobenzyl)azetidin-2-one**.

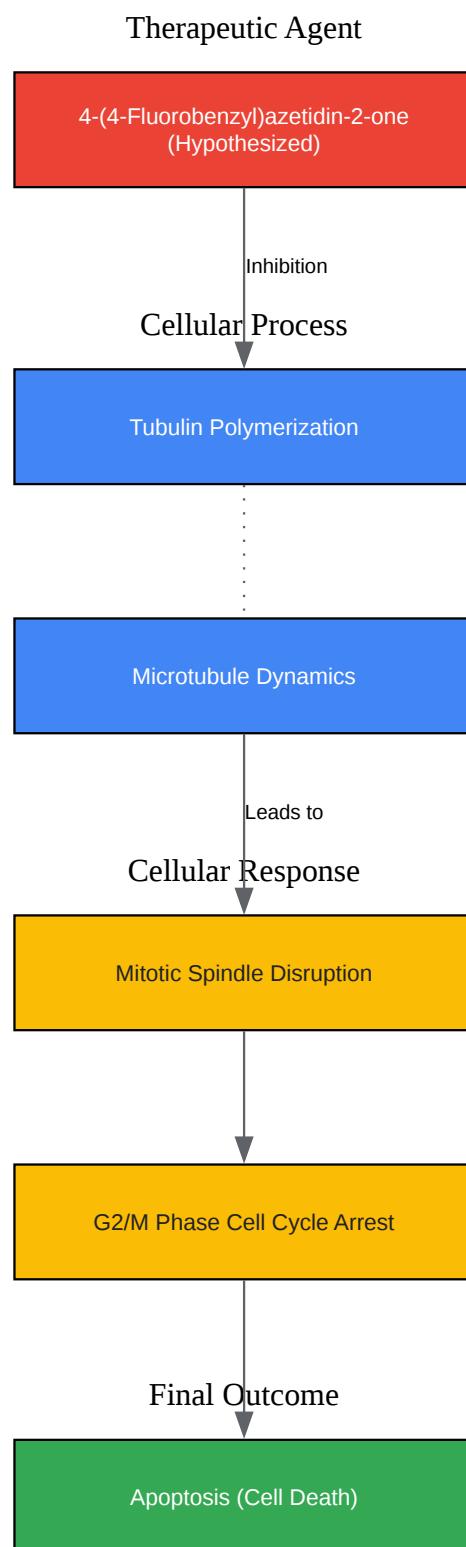
## Potential Biological Activities and Signaling Pathways

The azetidin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to possess a wide array of biological activities. While specific biological data for **4-(4-Fluorobenzyl)azetidin-2-one** is limited, its potential activities can be inferred from studies on structurally related compounds.

### Anticancer Activity

Numerous azetidin-2-one derivatives have demonstrated significant anticancer properties. A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

### Hypothesized Signaling Pathway for Anticancer Activity

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Caption: A potential signaling pathway for the anticancer effects of azetidin-2-one derivatives.

## Other Potential Activities

- **Antibacterial and Antifungal:** The foundational activity of  $\beta$ -lactams is their antimicrobial effect through the inhibition of cell wall synthesis in bacteria. Some novel azetidin-2-ones have also shown promise as antifungal agents.
- **Antiviral:** Certain derivatives of azetidin-2-one have been investigated for their antiviral properties against a range of viruses.
- **Enzyme Inhibition:** The strained ring of the azetidin-2-one nucleus makes it a reactive pharmacophore capable of inhibiting various enzymes, including cholesterol esterase, human tryptase, and chymase.

## Summary of Quantitative Data

The following table summarizes the available quantitative data for **4-(4-Fluorobenzyl)azetidin-2-one**.

Data Point	Value	Source
Molecular Weight	179.19 g/mol	<a href="#">[1]</a>
Purity	$\geq 97\%$	<a href="#">[1]</a>
Long-term Storage Temperature	4 °C	<a href="#">[1]</a>

## Conclusion

**4-(4-Fluorobenzyl)azetidin-2-one** represents a molecule of significant interest for further research in drug discovery and development. Its structural similarity to a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects, makes it a compelling candidate for biological screening and lead optimization. This guide provides a foundational understanding of its chemical nature, synthetic accessibility, and potential therapeutic applications, serving as a valuable resource for the scientific community. Future research should focus on obtaining detailed experimental data for its physicochemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to fully elucidate its therapeutic potential.

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## References

- 1. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]
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